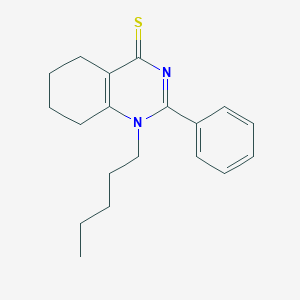![molecular formula C26H16FN3O2S B383119 8-(4-fluorophenyl)-13-(4-methoxyphenyl)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B383119.png)
8-(4-fluorophenyl)-13-(4-methoxyphenyl)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-fluorophenyl)-9-(4-methoxyphenyl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural framework, which includes fluorophenyl and methoxyphenyl groups attached to a thieno-pyrimido-phthalazinone core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, material science, and other disciplines.
Métodos De Preparación
The synthesis of 5-(4-fluorophenyl)-9-(4-methoxyphenyl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to yield the final product. Common reagents used in the synthesis include fluorobenzene, methoxybenzene, and various thieno-pyrimidine derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the desired transformations .
Análisis De Reacciones Químicas
5-(4-fluorophenyl)-9-(4-methoxyphenyl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Aplicaciones Científicas De Investigación
5-(4-fluorophenyl)-9-(4-methoxyphenyl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids. It may serve as a probe or inhibitor in various biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Mecanismo De Acción
The mechanism of action of 5-(4-fluorophenyl)-9-(4-methoxyphenyl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl and methoxyphenyl groups play a crucial role in binding to these targets, modulating their activity. The thieno-pyrimido-phthalazinone core provides a stable framework that facilitates these interactions. Pathways involved in the compound’s mechanism of action may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways .
Comparación Con Compuestos Similares
5-(4-fluorophenyl)-9-(4-methoxyphenyl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one can be compared with other similar compounds, such as:
5-(4-fluorophenyl)-4-(2-methoxyphenoxy)thieno(2,3-d)pyrimidine: This compound shares a similar thieno-pyrimidine core but differs in the substitution pattern and functional groups.
5-(4-chlorophenyl)-4-(2-naphthyloxy)thieno(2,3-d)pyrimidine: This compound has a chlorophenyl group instead of a fluorophenyl group, leading to different chemical properties and reactivity.
5-(4-bromophenyl)-4-(2,4-dichlorophenoxy)thieno(2,3-d)pyrimidine: The presence of bromophenyl and dichlorophenoxy groups in this compound results in distinct chemical behavior compared to the fluorophenyl and methoxyphenyl groups in the target compound.
Propiedades
Fórmula molecular |
C26H16FN3O2S |
|---|---|
Peso molecular |
453.5g/mol |
Nombre IUPAC |
8-(4-fluorophenyl)-13-(4-methoxyphenyl)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one |
InChI |
InChI=1S/C26H16FN3O2S/c1-32-18-12-8-15(9-13-18)21-14-33-25-22(21)26(31)30-24(28-25)20-5-3-2-4-19(20)23(29-30)16-6-10-17(27)11-7-16/h2-14H,1H3 |
Clave InChI |
OYTTYQMZHZGUAZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2C(=O)N4C(=N3)C5=CC=CC=C5C(=N4)C6=CC=C(C=C6)F |
SMILES canónico |
COC1=CC=C(C=C1)C2=CSC3=C2C(=O)N4C(=N3)C5=CC=CC=C5C(=N4)C6=CC=C(C=C6)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(3-fluorophenyl)-11-(4-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B383036.png)
![2-[2-chloro-3-(4-nitrophenyl)sulfanylpropyl]sulfanyl-1H-quinazolin-4-one](/img/structure/B383038.png)
![1-(4-Chloro-3-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B383039.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B383041.png)
![1-(4-Fluorophenyl)-2-[[5-[[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B383043.png)
![3-(cinnamylsulfanyl)-5-{[5-(cinnamylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B383045.png)
![5-(Furan-2-yl)-2-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B383046.png)
![N'-[(5-bromo-2-furyl)methylene]-3,5-bisnitrobenzohydrazide](/img/structure/B383049.png)
![2,4-dimethyl 3-methyl-5-[2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate](/img/structure/B383050.png)
![2-((4-oxo-3-phenyl-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B383052.png)

![2-{[2-(2-methyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B383057.png)
![Dimethyl 5-({[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B383058.png)
![7-Methyl-2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B383059.png)
